Thymidine 5'-triphosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

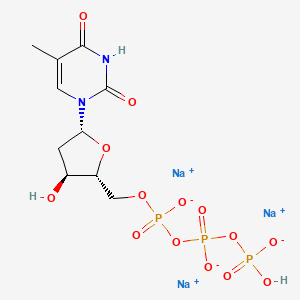

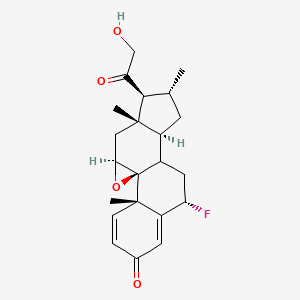

Thymidine 5’-triphosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four deoxynucleotides used by DNA polymerases and reverse transcriptases during DNA replication and repair processes . This compound is essential for the accurate replication of genetic material and is widely used in various biochemical and molecular biology applications.

Wirkmechanismus

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism . These include Thymidine kinase, Anaerobic ribonucleoside-triphosphate reductase, Thymidylate kinase, Glucose-1-phosphate thymidylyltransferase, and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation .

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes . For instance, it is used by DNA polymerases during DNA synthesis, where it pairs with adenine in the DNA strand being synthesized . It also acts as an allosteric regulator of other nucleotides’ metabolism .

Biochemical Pathways

dTTP is involved in the DNA synthesis pathway, where it is incorporated into the growing DNA strand during replication . It is also part of the nucleotide metabolism, where it can regulate the metabolism of other nucleotides .

Result of Action

The primary result of dTTP’s action is the successful synthesis of DNA, which is essential for cell replication and survival . By serving as a building block for DNA, it enables the genetic information to be accurately copied and passed on to the next generation of cells .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic conditions of the cellular environment can impact the efficiency of dTTP incorporation into DNA . Additionally, the presence of other nucleotides and the overall state of the cell (such as whether it is in the replication phase or not) can also influence the utilization of dTTP .

Biochemische Analyse

Biochemical Properties

Thymidine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for thymidine-triphosphatase(s) (EC 3.6.1.39) and other Thymidine 5’-triphosphate hydrolyzing activities .

Cellular Effects

Thymidine 5’-triphosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .

Molecular Mechanism

At the molecular level, Thymidine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a building block of DNA and acts as an allosteric regulator of other nucleotides’ metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine, a nucleoside, using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the initial synthesis of thymidine, followed by sequential phosphorylation steps to introduce the triphosphate group. The final product is purified using techniques such as ion-exchange chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Phosphorylation: The addition of phosphate groups to form the triphosphate structure.

Hydrolysis: The cleavage of phosphate bonds under acidic or enzymatic conditions.

Substitution: Replacement of functional groups, such as the hydroxyl group, with other chemical moieties.

Common Reagents and Conditions:

Phosphorylating Agents: Phosphorus oxychloride, phosphoric acid derivatives.

Hydrolysis Conditions: Acidic or enzymatic environments.

Substitution Reagents: Various nucleophiles and electrophiles.

Major Products:

Deoxythymidine Monophosphate (dTMP): Formed by partial hydrolysis.

Deoxythymidine Diphosphate (dTDP): Intermediate product in the synthesis of thymidine 5’-triphosphate.

Wissenschaftliche Forschungsanwendungen

Thymidine 5’-triphosphate sodium salt is extensively used in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

- Deoxyadenosine 5’-triphosphate (dATP)

- Deoxyguanosine 5’-triphosphate (dGTP)

- Deoxycytosine 5’-triphosphate (dCTP)

Comparison: Thymidine 5’-triphosphate sodium salt is unique among these compounds due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. While all four deoxynucleotides are essential for DNA replication, thymidine 5’-triphosphate sodium salt’s unique structure and hydrogen bonding properties make it indispensable for maintaining the integrity of the genetic code .

Eigenschaften

CAS-Nummer |

18423-43-3 |

|---|---|

Molekularformel |

C10H17N2Na3O14P3 |

Molekulargewicht |

551.14 g/mol |

IUPAC-Name |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1 |

InChI-Schlüssel |

KAGDVGHPCCXAPY-SPSULGLQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Physikalische Beschreibung |

Odorless solid; [GE Healthcare MSDS] Solid |

Verwandte CAS-Nummern |

27821-54-1 (tri-hydrochloride salt) |

Synonyme |

Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![URIDINE 5/'-DIPHOSPHO-N-ACETYLGLUCOSAMINE-[GLUCOSAMINE-6-3H(N)]](/img/new.no-structure.jpg)

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)